molecular formula C5H6O3 B1587901 2-hydroxy-4-methyl-2H-furan-5-one CAS No. 931-23-7

2-hydroxy-4-methyl-2H-furan-5-one

Cat. No.: B1587901
CAS No.: 931-23-7
M. Wt: 114.1 g/mol
InChI Key: HQIZYPQNJWENRT-UHFFFAOYSA-N
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Description

2-hydroxy-4-methyl-2H-furan-5-one is a natural product found in Litsea verticillata with data available.

Biochemical Analysis

Biochemical Properties

2-hydroxy-4-methyl-2H-furan-5-one plays a significant role in biochemical reactions, particularly in the flavor biosynthesis of strawberries. It is synthesized by strawberry tissue cultures derived from a cultivated species (Fragaria × ananassa) after treatment with Methylobacterium extorquens . The compound interacts with enzymes such as lactaldehyde dehydrogenase, which catalyzes the oxidation of lactaldehyde to this compound. This interaction is crucial for the bioconversion of lactaldehyde to the furanone compound, contributing to the characteristic flavor of strawberries .

Cellular Effects

This compound has been shown to influence various cellular processes. In studies involving strawberry tissue cultures, the compound was found to enhance the biosynthesis of flavor compounds, indicating its role in cellular metabolism . Additionally, it has been observed to affect cell signaling pathways and gene expression, particularly those involved in the metabolic pathways of flavor biosynthesis. The presence of this compound in cells can lead to increased production of other flavor compounds, thereby influencing the overall metabolic activity of the cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. The compound binds to lactaldehyde dehydrogenase, facilitating the oxidation of lactaldehyde to this compound . This binding interaction is essential for the compound’s role in flavor biosynthesis. Additionally, this compound may act as an enzyme inhibitor or activator, influencing the activity of other enzymes involved in metabolic pathways. Changes in gene expression related to flavor biosynthesis have also been observed in the presence of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation of the compound may occur, leading to changes in its effectiveness in flavor biosynthesis. Long-term studies have shown that the presence of this compound can lead to sustained enhancement of flavor compound production in strawberry tissue cultures .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance flavor biosynthesis without any adverse effects . At higher doses, toxic or adverse effects may be observed, including potential mutagenicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to flavor biosynthesis. The compound interacts with enzymes such as lactaldehyde dehydrogenase, which catalyzes its formation from lactaldehyde . Additionally, it may influence metabolic flux and metabolite levels, contributing to the overall metabolic activity of the cells. The presence of this compound can lead to increased production of other flavor compounds, further enhancing its role in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound are essential for its role in flavor biosynthesis, as they ensure that the compound reaches the necessary sites of action within the cells .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function . Targeting signals and post-translational modifications may direct the compound to specific organelles, such as the endoplasmic reticulum or mitochondria. The subcellular localization of this compound is crucial for its role in flavor biosynthesis, as it ensures that the compound interacts with the necessary enzymes and biomolecules within the cells .

Properties

IUPAC Name

2-hydroxy-4-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIZYPQNJWENRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415048
Record name 2(5H)-Furanone, 5-hydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-23-7
Record name 2(5H)-Furanone, 5-hydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-3-methyl-2(5H)-furanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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